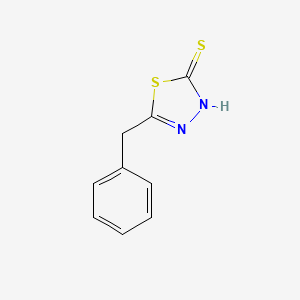

5-Benzyl-1,3,4-thiadiazole-2-thiol

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold in Medicinal and Materials Chemistry

The 1,3,4-thiadiazole nucleus is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. nbinno.com The presence of the toxophoric –N=C–S– moiety is believed to be crucial for its broad range of pharmacological effects. nih.gov Derivatives of 1,3,4-thiadiazole have been investigated for their potential as antifungal, antibacterial, anticonvulsant, and anti-inflammatory agents. nbinno.comnih.govnih.gov For instance, certain 1,3,4-thiadiazole derivatives have shown notable antifungal activity by potentially inhibiting the 14-α-sterol demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov

In the realm of materials science, 1,3,4-thiadiazole derivatives are valued for their thermal stability and coordination capabilities. They are utilized in the development of polymers, coatings, and corrosion inhibitors. nbinno.comjmchemsci.com The ability of the thiadiazole ring to form stable complexes with various metal ions makes it a valuable component in the design of functional materials. jmchemsci.com

Overview of Benzyl-Substituted 1,3,4-Thiadiazole Derivatives in Academic Literature

The introduction of a benzyl (B1604629) group to the 1,3,4-thiadiazole core can significantly influence the compound's biological activity. A study published in 2017 detailed the synthesis of three novel 5-benzyl-1,3,4-thiadiazole derivatives. researchgate.net These compounds were characterized using various analytical techniques, including NMR, HRMS, and single-crystal X-ray diffraction. researchgate.net One of the synthesized derivatives, 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole, demonstrated moderate activity as an acetylcholinesterase inhibitor, suggesting its potential as a lead compound for the development of drugs targeting Alzheimer's disease. researchgate.net

Research Landscape and Future Directions for 5-Benzyl-1,3,4-thiadiazole-2-thiol Analogs

Current research on this compound and its analogs is focused on exploring their therapeutic potential and expanding their applications in materials science. The synthesis of new derivatives with varied substitution patterns on the benzyl ring is a key area of investigation. Researchers are also exploring the coordination chemistry of these compounds to develop novel metal complexes with enhanced biological or material properties. Future directions may include the development of more efficient and sustainable synthetic methodologies and the comprehensive evaluation of the structure-activity relationships of these compounds to design more potent and selective agents for specific biological targets.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |

| This compound | C9H8N2S3 | 240.37 | 4858-36-0 | A key intermediate in the synthesis of various derivatives. |

| 5-Amino-1,3,4-thiadiazole-2-thiol (B144363) | C2H3N3S2 | 133.20 | 2349-67-9 | A versatile building block in medicinal and materials chemistry. nbinno.comsigmaaldrich.com |

| 5-Methyl-1,3,4-thiadiazole-2-thiol | C3H4N2S2 | 132.207 | 29490-19-5 | Also known as 2-Mercapto-5-methyl-1,3,4-thiadiazole. nist.gov |

| 5-Phenyl-1,3,4-thiadiazole-2-thiol | C8H6N2S2 | Not specified | 5585-19-3 | A pale cream solid. thermofisher.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2S2 |

|---|---|

Molecular Weight |

208.3 g/mol |

IUPAC Name |

5-benzyl-3H-1,3,4-thiadiazole-2-thione |

InChI |

InChI=1S/C9H8N2S2/c12-9-11-10-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) |

InChI Key |

KKZAOQAHLBXTLJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=NNC(=S)S2 |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=S)S2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5 Benzyl 1,3,4 Thiadiazole 2 Thiol and Its Derivatives

Precursor Synthesis Strategies

The cornerstone for producing a wide array of substituted 1,3,4-thiadiazoles is the efficient synthesis of the 5-amino-1,3,4-thiadiazole-2-thiol (B144363) precursor.

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol from Thiosemicarbazide (B42300) and Carbon Disulfide

The most established and widely cited method for synthesizing 5-amino-1,3,4-thiadiazole-2-thiol involves the cyclization of thiosemicarbazide with carbon disulfide. jmchemsci.com This reaction is typically conducted in a basic medium, which facilitates the nucleophilic attack and subsequent ring closure.

A common procedure involves dissolving thiosemicarbazide and potassium hydroxide (B78521) in ethanol (B145695). To this solution, carbon disulfide is added, and the mixture is heated under reflux for an extended period, often up to 24 hours. The basic conditions deprotonate the thiosemicarbazide, enhancing its reactivity toward the carbon disulfide. After the reflux period, the reaction mixture is concentrated, and the product is precipitated by careful acidification with an acid like hydrochloric acid. This process yields 5-amino-1,3,4-thiadiazole-2-thiol, often as a pale-yellow solid, with reported yields around 74%. jmchemsci.com The synthesis of this precursor is a critical first step mentioned in numerous studies aiming to produce more complex derivatives. mdpi.com

Optimization of Precursor Synthetic Yields and Purity

Efforts to optimize the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles have focused on improving yields, purity, and reaction conditions by exploring various dehydrating agents and catalysts. The classical approach involves the acylation of a thiosemicarbazide followed by cyclodehydration. nih.gov Reagents such as concentrated sulphuric acid, polyphosphoric acid (PPA), and phosphorus halides have been traditionally used for the cyclization step. nih.gov

More recent procedures aim for higher efficiency and purity by employing alternative reagents. For instance, methane (B114726) sulphonic acid has been utilized as a dehydrating agent, reportedly yielding thiadiazoles in high yield and good purity. nih.gov Another approach involves one-pot methodologies where a thiosemicarbazide reacts with a carboxylic acid in the presence of a condensing agent like polyphosphate ester (PPE). This method avoids the need for harsh and toxic additives such as phosphorus oxychloride (POCl₃). mdpi.com

Derivatization at the Thiol and Amino Positions of the 1,3,4-Thiadiazole (B1197879) Core

The 5-amino-1,3,4-thiadiazole-2-thiol precursor is a bifunctional molecule, existing in a tautomeric equilibrium between the thiol-amine and thione-imine forms. This allows for selective derivatization at either the exocyclic sulfur atom or the amino group, leading to a vast library of compounds, including the target 5-benzyl-1,3,4-thiadiazole-2-thiol.

S-Alkylation with Benzyl (B1604629) Halides to Form this compound Derivatives

The thiol group (or its thione tautomer) is a primary site for derivatization via S-alkylation. To synthesize the target compound, this compound (more commonly named as its tautomer, 5-(benzylthio)-1,3,4-thiadiazol-2-amine), the precursor is reacted with a benzyl halide, such as benzyl chloride or benzyl bromide.

A representative one-pot synthesis involves first forming the potassium salt of 5-amino-1,3,4-thiadiazole-2-thiol in situ by treating it with an ethanolic solution of potassium hydroxide. researchgate.net Subsequently, the appropriate benzyl halide (e.g., chloromethylbenzene) is added to the mixture, often with a catalytic amount of potassium iodide (KI) to facilitate the reaction. The mixture is then refluxed for approximately one hour to yield the S-benzylated product. researchgate.net This method has been successfully applied to produce a range of substituted benzylthio derivatives with satisfactory yields. researchgate.netnih.gov

| Benzyl Halide Derivative | Product | Yield (%) | Reference |

|---|---|---|---|

| Chloromethylbenzene | 5-(Benzylthio)-1,3,4-thiadiazol-2-amine | 72% | researchgate.net |

| 1-Bromo-4-(chloromethyl)benzene | 5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-amine | 75% | researchgate.net |

| 1-Chloro-4-(chloromethyl)benzene | 5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine | 71% | researchgate.net |

| 1-(Chloromethyl)-4-nitrobenzene | 5-((4-Nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine | 65% | researchgate.net |

| 1,3-Dichloro-2-(chloromethyl)benzene | 5-((2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine | 69% | researchgate.net |

Amide Bond Formation with the Amino Group

The exocyclic amino group at the C5 position of the thiadiazole ring is another key site for functionalization, most commonly through the formation of amide bonds (acylation). This reaction typically involves treating the precursor with a carboxylic acid or its activated derivative.

A modern and efficient method for amide bond formation utilizes peptide coupling agents. nih.gov In one such procedure, 5-amino-1,3,4-thiadiazole-2-thiol is reacted directly with various derivatives of phenylacetic acid. The reaction is conducted in acetonitrile (B52724) at room temperature in the presence of coupling agents N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amino group of the thiadiazole. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product, an N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative, is isolated after a standard workup procedure. nih.gov

Reaction with Isocyanates and Anhydrides

Further derivatization of the amino group can be achieved through reactions with isocyanates and anhydrides to yield urea (B33335) and N-acyl derivatives, respectively.

Reaction with Isocyanates: The amino group of the 1,3,4-thiadiazole core readily reacts with isocyanates to form the corresponding urea derivatives. While direct literature on 5-amino-1,3,4-thiadiazole-2-thiol is sparse, analogous reactions with structurally similar aminobenzothiazoles serve as a strong precedent. For example, 2-aminobenzothiazole (B30445) reacts with agents like ethylisocyanate or β-bromopropionyl isocyanate to yield N-substituted urea compounds. mdpi.com This indicates a similar expected reactivity for the 5-amino-1,3,4-thiadiazole precursor.

Reaction with Anhydrides: Acid anhydrides are effective acylating agents for the amino group of the thiadiazole ring. Research has shown that acetic anhydride (B1165640) can react with related compounds like bithiourea to produce diacetyl derivatives of 2,5-diamino-1,3,4-thiadiazole. nih.gov In this reaction, the anhydride acylates the amino group to form an amide linkage. This straightforward acylation provides a reliable pathway to N-acetylated derivatives of 5-amino-1,3,4-thiadiazole-2-thiol. nih.gov

Multi-step Synthetic Sequences for Complex Analogs

The construction of complex analogs of this compound often necessitates multi-step synthetic pathways. These sequences allow for the introduction of diverse functionalities and the creation of intricate molecular architectures.

A common strategy begins with the synthesis of a core 1,3,4-thiadiazole ring, which is then elaborated through subsequent reactions. For instance, starting from phenylacetic acid derivatives, novel 5-benzyl-1,3,4-thiadiazole derivatives can be synthesized. researchgate.net One reported synthesis involves the reaction of 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine with other reagents to produce more complex structures. researchgate.net This multi-step approach allows for the systematic modification of the lead compound to explore structure-activity relationships.

Another versatile approach involves the initial synthesis of a disubstituted 1,3,4-thiadiazole, such as 2,5-dimercapto-1,3,4-thiadiazole (B142945), which serves as a scaffold for further elaboration. nih.gov This scaffold can undergo reactions like alkylation to introduce side chains, which can then be converted to other functional groups like hydrazides. These hydrazide intermediates are key for building more complex heterocyclic systems attached to the initial thiadiazole ring. nih.gov

Solid-phase synthesis has also been employed to create libraries of 1,3,4-thiadiazole derivatives. acs.org This methodology involves attaching a building block to a polymer support and then carrying out a series of reactions to build the desired molecule. A key step can be the desulfurative cyclization of a thiosemicarbazide resin to form the 1,3,4-thiadiazole core. acs.org This is followed by various functionalization reactions, including alkylation, acylation, and Suzuki coupling, to generate a diverse range of complex analogs. acs.org

These multi-step sequences, while sometimes lengthy, provide the necessary control and flexibility to synthesize complex and highly functionalized 1,3,4-thiadiazole derivatives, which are crucial for developing new therapeutic agents.

Novel and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of novel techniques such as ultrasound and microwave-assisted synthesis, as well as one-pot reaction strategies, for the preparation of 1,3,4-thiadiazole derivatives.

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as shorter reaction times, higher yields, and greater product purity. tandfonline.comresearchgate.net This green chemistry technique has been successfully applied to the synthesis of 1,3,4-thiadiazine derivatives, which are structurally related to thiadiazoles. tandfonline.comresearchgate.net The use of ultrasonic irradiation can facilitate reactions under solvent-free conditions, further enhancing the environmental credentials of the synthesis. tandfonline.comresearchgate.netscilit.com For example, the condensation of thiocarbohydrazide (B147625) with N-(thiazol-2-yl)acetamide has been achieved using ultrasound, leading to the formation of thiocarbohydrazones which are precursors for 1,3,4-thiadiazines. tandfonline.comresearchgate.net In general, reactions carried out under sonication show improved rates and yields compared to classical methods. documentsdelivered.comnih.gov

One-Pot Reaction Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. Several one-pot methods for the synthesis of 2-amino-1,3,4-thiadiazoles have been developed. nih.govmdpi.com A notable example is a four-component one-pot approach that utilizes primary amines, carbon disulfide, hydrazine, and acyl chlorides in water to produce 5-substituted-2-amino-1,3,4-thiadiazoles in good yields. nih.gov

Another innovative one-pot method involves the reaction of a thiosemicarbazide with a carboxylic acid in the presence of a mild additive like polyphosphate ester (PPE), avoiding the use of toxic reagents such as phosphorus oxychloride. mdpi.comencyclopedia.pub This reaction proceeds through three steps in a single pot to yield the desired 2-amino-1,3,4-thiadiazole (B1665364). mdpi.com Furthermore, a one-pot, three-component reaction has been developed for the synthesis of N-substituted 5-amino-1,3,4-thiadiazole derivatives. eurekaselect.com Similarly, thiazolidine-4-one molecular hybrids have been synthesized via a one-pot multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. proquest.com This method offers rapid and efficient heating, leading to significantly shorter reaction times compared to conventional heating methods. researchgate.netproquest.com The synthesis of various 1,3,4-thiadiazole derivatives, including Schiff base derivatives, has been successfully achieved using microwave irradiation, often with higher yields than conventional methods. proquest.comresearchgate.netproquest.com For instance, the reaction of 2-amino-5-aryl-1,3,4-thiadiazole derivatives with aromatic aldehydes can be carried out under microwave irradiation to produce Schiff bases in a matter of minutes, compared to several hours with conventional refluxing. proquest.comproquest.com This green and efficient method has been employed to synthesize a range of 1,3,4-thiadiazole-based compounds. nih.govbohrium.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Schiff Base Derivatives of 1,3,4-Thiadiazole

| Method | Reaction Time | Yield (%) | Reference |

| Conventional | 4-6 hours | Lower | proquest.com |

| Microwave | Few minutes | 80-90 | researchgate.net |

This is an interactive table. Click on the headers to sort the data.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The formation of the 1,3,4-thiadiazole ring is a key transformation, and its mechanism has been the subject of several studies.

Cyclization Mechanisms in 1,3,4-Thiadiazole Ring Formation

The cyclization of thiosemicarbazide and its derivatives is a widely used and efficient method for the synthesis of 1,3,4-thiadiazoles. sbq.org.brsbq.org.br The proposed mechanism for the reaction of a thiosemicarbazide with a carboxylic acid involves several steps. sbq.org.brsbq.org.br

A possible pathway for the reaction in the presence of polyphosphate ester (PPE) is believed to proceed through the following steps:

Salt Formation: The carboxylic acid and thiosemicarbazide initially form a salt. nih.gov

Dehydration: The salt then undergoes dehydration to form an intermediate. nih.gov

Cyclodehydration: This intermediate subsequently undergoes cyclodehydration to yield the final 2-amino-1,3,4-thiadiazole. nih.gov

Another common method involves the cyclization of acylhydrazines with a sulfur-containing reagent. For example, reacting an acylhydrazide with carbon disulfide in the presence of a base leads to a potassium salt, which upon acidification, undergoes spontaneous cyclization to form the 1,3,4-thiadiazole ring. stackexchange.com

The synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids using phosphorus oxychloride is a well-established method. mdpi.com The reaction involves the cyclodehydration of the starting materials. mdpi.com

Solid-phase synthesis of 1,3,4-thiadiazoles can involve a desulfurative cyclization process of a thiosemicarbazide resin. acs.org This key step, often using an agent like p-toluenesulfonyl chloride, leads to the formation of the polymer-bound 1,3,4-thiadiazole core. acs.org

These mechanistic insights are invaluable for the rational design of new and improved synthetic routes to this important class of heterocyclic compounds.

Nucleophilic Substitution Mechanisms at the Thiolate Moiety

The 1,3,4-thiadiazole-2-thiol (B7761032) ring system exhibits thione-thiol tautomerism. In the thiol tautomer, the proton of the sulfhydryl group (-SH) is acidic and can be readily removed by a base to form a thiolate anion. This thiolate is a potent nucleophile and plays a central role in the synthesis of various S-substituted derivatives of this compound. The high nucleophilicity of the sulfur atom drives the reaction towards S-substitution over N-substitution in the thiadiazole ring under many conditions. nih.gov

The general mechanism for nucleophilic substitution at the thiolate moiety involves two primary steps:

Deprotonation: An appropriate base abstracts the acidic proton from the thiol group (-SH) to generate a highly reactive thiolate anion.

Nucleophilic Attack: The resulting thiolate anion then acts as a nucleophile, attacking an electrophilic center (commonly an alkyl or acyl halide), leading to the displacement of a leaving group and the formation of a new carbon-sulfur bond.

This S-alkylation or S-acylation is a versatile method for functionalizing the 1,3,4-thiadiazole scaffold.

Detailed Research Findings

Several studies have demonstrated the efficacy of nucleophilic substitution reactions for the synthesis of novel 1,3,4-thiadiazole derivatives.

For instance, S-alkylation of 5-amino-1,3,4-thiadiazol-2-thiol with various fluorobenzyl chlorides has been successfully achieved. asianpubs.org The reaction proceeds by treating the starting thiol with sodium hydroxide in aqueous ethanol to form the sodium salt (thiolate), which then reacts with the corresponding benzyl chloride derivative at room temperature to yield the S-substituted product. asianpubs.org

The synthetic pathway is outlined below:

Step 1: Formation of the thiolate salt of 5-amino-1,3,4-thiadiazol-2-thiol using NaOH.

Step 2: Nucleophilic attack of the thiolate on the electrophilic carbon of the fluorobenzyl chloride, displacing the chloride ion.

This straightforward approach provides good yields of the desired S-benzylated thiadiazoles. asianpubs.org

Table 1: Synthesis of 2-Amino-5-(fluorobenzylthio)-1,3,4-thiadiazole Derivatives via Nucleophilic Substitution asianpubs.org

| Starting Thiol | Electrophile | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 5-Amino-1,3,4-thiadiazol-2-thiol | 2-Fluorobenzyl chloride | 0.1 N NaOH, 80% Ethanol, Room Temperature, 24h | 2-Amino-5-(2-fluorobenzylthio)-1,3,4-thiadiazole | 80 |

Similarly, the synthesis of novel antifungal agents has been accomplished through the S-substitution of 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol. nih.gov In this work, the intermediate thiol was reacted with various 2-bromoacetophenone (B140003) derivatives in acetone. The acidity of the –SH proton facilitates the nucleophilic substitution over the –NH group. nih.gov

Another example involves the alkylation of 2,5-dimercapto-1,3,4-thiadiazole with ethyl bromobutyrate in dimethylformamide (DMF) using potassium carbonate as the base. nih.gov This reaction highlights the bis-alkylation at both thiol positions, demonstrating the robust reactivity of the thiolate nucleophiles. nih.gov

Table 2: Synthesis of Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate nih.gov

| Starting Thiol | Electrophile | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2,5-Dimercapto-1,3,4-thiadiazole | Ethyl 4-bromobutyrate | K₂CO₃, DMF | Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | 92 |

These examples underscore the utility and predictability of nucleophilic substitution at the thiolate position of the 1,3,4-thiadiazole-2-thiol core for creating a diverse library of derivatives. The reaction conditions are generally mild, and the yields are often high, making it a favored strategy in the synthesis of complex molecules built upon the thiadiazole framework.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Benzyl 1,3,4 Thiadiazole 2 Thiol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy is instrumental in identifying the number, type, and connectivity of protons within a molecule. For 5-benzyl-1,3,4-thiadiazole-2-thiol derivatives, the ¹H NMR spectrum reveals characteristic signals that are crucial for structural assignment.

The protons of the benzyl (B1604629) group's aromatic ring typically appear as a multiplet in the range of δ 7.25-7.46 ppm. dergipark.org.tr The methylene (B1212753) (-CH₂-) protons of the benzyl group present a singlet at approximately δ 3.71 ppm. nih.gov In derivatives where a secondary amine is present, the N-H proton can be observed as a broad singlet, for instance, around δ 8.40 ppm. dergipark.org.tr For derivatives containing a thiol (-SH) group, a broad singlet may appear around δ 3.1 ppm. nih.gov

In a study of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, the methylene protons of the acetyl group were observed as a singlet at δ 3.71 ppm, while the aromatic protons of the 4-fluorophenyl group appeared as a triplet. nih.gov Another investigation on 5-(1-methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine reported the aromatic protons between δ 7.25 and 7.46 ppm and the methyl protons as a singlet at δ 2.47 ppm. dergipark.org.tr

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d₆

| Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |

| Aromatic Protons (Benzyl) | 7.25-7.46 | Multiplet | dergipark.org.tr |

| Methylene Protons (-CH₂-) | 3.71 | Singlet | nih.gov |

| Amine Proton (-NH-) | 8.40 | Singlet | dergipark.org.tr |

| Thiol Proton (-SH-) | 3.1 | Broad Singlet | nih.gov |

| Methyl Protons (-CH₃) | 2.47 | Singlet | dergipark.org.tr |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the molecule.

For this compound derivatives, the carbon atoms of the thiadiazole ring exhibit characteristic resonances. The carbon atom adjacent to the secondary amine (C=N) in some derivatives can be found significantly downfield, in the range of δ 163.77-169.01 ppm, due to the electronegativity of the nitrogen atom. dergipark.org.tr The other thiadiazole ring carbon (C-S) typically resonates between δ 159.56 and 162.90 ppm. dergipark.org.tr

The carbons of the benzyl group's phenyl ring are generally observed in the aromatic region, from approximately δ 127.78 to 136.33 ppm. dergipark.org.tr In a study of 5-(benzylthio)-N-phenyl-1,3,4-thiadiazol-2-amine, the two carbons of the thiadiazole ring were observed at δ 165.29 and 156.32 ppm, while the carbonyl carbon appeared at δ 173.51 ppm. nih.gov

Table 2: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d₆

| Carbon Atom | Chemical Shift (ppm) | Reference |

| C=N (Thiadiazole) | 163.77-169.01 | dergipark.org.tr |

| C-S (Thiadiazole) | 159.56-162.90 | dergipark.org.tr |

| Aromatic Carbons (Phenyl) | 127.78-136.33 | dergipark.org.tr |

| C=O (Amide) | 173.51 | nih.gov |

Two-Dimensional NMR Techniques for Connectivity Confirmation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for confirming the connectivity between protons and carbons. columbia.edu

The HSQC experiment correlates directly bonded proton and carbon atoms, providing definitive assignments for CH, CH₂, and CH₃ groups. columbia.edu The edited HSQC is particularly useful as it distinguishes between CH/CH₃ and CH₂ signals based on their phase. columbia.edu

The HMBC experiment reveals long-range correlations between protons and carbons separated by two or three bonds. columbia.edu This is invaluable for establishing the connectivity across quaternary carbons and heteroatoms, thus piecing together the entire molecular framework. For instance, an HMBC spectrum can show a correlation between the methylene protons of the benzyl group and the carbons of the thiadiazole ring, confirming their attachment.

In the characterization of some 1,3,4-thiadiazole (B1197879) derivatives, 2D NMR was crucial in determining the site of substitution in cases of thione-thiol tautomerism. nih.gov

Infrared (IR) and Mass Spectrometry (MS)

Vibrational Spectroscopic Analysis (IR) of Functional Groups

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound derivatives, the IR spectrum displays several key absorption bands.

A broad band in the region of 3234–3537 cm⁻¹ is indicative of N-H stretching vibrations in derivatives containing an amine group. nih.gov The C=N stretching vibration within the thiadiazole ring is typically observed around 1597-1620 cm⁻¹. dergipark.org.trjmchemsci.com The stretching of the C-S-C linkage in the thiadiazole ring can give rise to bands in the range of 698-709 cm⁻¹. dergipark.org.tr Aromatic C-H stretching vibrations are generally found around 3055-3062 cm⁻¹, while aliphatic C-H stretching appears near 2918-2931 cm⁻¹. dergipark.org.trjmchemsci.com

In a study of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, characteristic IR bands were observed for N-H stretching (3140, 3100 cm⁻¹), C-H aliphatic stretching (2924 cm⁻¹), and C=O stretching (1963 cm⁻¹). nih.gov

Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3234-3537 | nih.gov |

| Aromatic C-H Stretch | 3055-3062 | dergipark.org.trjmchemsci.com |

| Aliphatic C-H Stretch | 2918-2931 | dergipark.org.trjmchemsci.com |

| C=N Stretch (Thiadiazole) | 1597-1620 | dergipark.org.trjmchemsci.com |

| C-S-C Stretch (Thiadiazole) | 698-709 | dergipark.org.tr |

Mass Spectral Fragmentation Patterns (MS) for Molecular Weight and Structure Confirmation

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. For this compound and its derivatives, the molecular ion peak (M⁺) is a key feature in the mass spectrum, confirming the molecular formula.

The fragmentation of these compounds often involves the cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. The thiadiazole ring itself can also undergo fragmentation. The mass spectrum of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide showed a molecular ion peak at m/z 269, with other significant fragments at m/z 133, 109 (base peak), 83, and 59. nih.gov In another example, the mass spectrum of a complex containing a thiadiazole derivative displayed a molecular ion package at m/z 382, with subsequent losses of chlorine atoms observed at m/z 364 and 328. jmchemsci.com

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies on derivatives of 5-benzyl-1,3,4-thiadiazole have provided invaluable data, confirming their molecular structures and shedding light on their solid-state behavior. These analyses are crucial for correlating structure with observed properties and for the rational design of new derivatives with tailored functionalities.

Determination of Molecular Geometry and Conformation

The molecular geometry of 5-benzyl-1,3,4-thiadiazole derivatives, as determined by SCXRD, reveals key structural features. For instance, in a study of three novel 5-benzyl-1,3,4-thiadiazole derivatives, the structures were confirmed by methods including NMR, HRMS, and single-crystal X-ray diffraction analysis. researchgate.net The molecular structure of one such derivative, 2-pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole, was elucidated, confirming the connectivity and stereochemistry of the molecule. researchgate.net

In a closely related structure, 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazole-2,5-diamine, the 1,3,4-thiadiazole rings are essentially planar. nih.gov The bond lengths within the thiadiazole ring, such as C=N and C-S, are consistent with those observed in other thiadiazole-containing compounds, indicating a degree of aromatic character. The benzyl group is typically not coplanar with the thiadiazole ring. In the aforementioned diamino derivative, the two terminal thiadiazole rings are twisted with respect to the central benzene (B151609) ring, exhibiting dihedral angles of 54.28(4)° and 76.56(3)°. nih.gov This twisted conformation is a common feature in such systems, arising from the steric hindrance between the benzyl and thiadiazole moieties.

| Selected Bond Lengths (Å) | Value (Typical) |

| C=N | 1.29 - 1.32 |

| C-S (in ring) | 1.73 - 1.76 |

| C-N (in ring) | 1.35 - 1.38 |

| C-C (benzyl) | 1.49 - 1.52 |

| **Selected Bond Angles (°) ** | Value (Typical) |

| N-C-S | 110 - 115 |

| C-N-N | 110 - 114 |

| S-C-S | 120 - 125 |

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state packing of 5-benzyl-1,3,4-thiadiazole derivatives is dictated by a variety of intermolecular interactions. Hydrogen bonding plays a significant role in the crystal lattice of derivatives containing amino or thiol groups. For example, in the crystal structure of 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazole-2,5-diamine, intermolecular N—H···N hydrogen bonds are observed, which link the molecules into tapes along the b-axis, stabilizing the crystal packing. nih.gov

Assessment of Disorder and Tautomeric Forms in Solid-State Structures

A critical aspect of the structural chemistry of this compound is the potential for tautomerism. The molecule can exist in two primary tautomeric forms: the thiol form and the thione form. The thiol form possesses a proton on the sulfur atom (C-SH), while the thione form has the proton on a nitrogen atom of the thiadiazole ring, resulting in a C=S double bond.

Crystallographic disorder, where a molecule or a part of it occupies multiple positions in the crystal lattice, can also be present. This can be static, with different orientations frozen in the crystal, or dynamic, involving molecular motion. Careful refinement of the X-ray diffraction data is necessary to model any disorder accurately and to determine the occupancy of different tautomeric forms if they co-exist in the crystal.

Theoretical and Computational Chemistry Studies of 5 Benzyl 1,3,4 Thiadiazole 2 Thiol and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of 5-Benzyl-1,3,4-thiadiazole-2-thiol and its derivatives. These computational methods provide valuable insights into the molecule's behavior at the atomic level.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. This provides precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar 1,3,4-thiadiazole (B1197879) derivatives have successfully compared optimized geometries with experimental data from X-ray crystallography, showing good agreement. nih.gov The electronic structure of the molecule, which dictates its chemical properties, is also elucidated through DFT. The distribution of electrons within the molecule, including the locations of electron-rich and electron-deficient regions, can be mapped. This is crucial for understanding how the molecule will interact with other chemical species.

The analysis of the electronic structure often involves examining the molecular electrostatic potential (MEP). MEP maps highlight the regions of positive and negative electrostatic potential on the molecule's surface. For analogous compounds, these maps have indicated that negative potential sites are typically located around electronegative atoms like nitrogen and sulfur, while positive potentials are found near hydrogen atoms. nih.gov This information is vital for predicting intermolecular interactions, such as hydrogen bonding.

HOMO-LUMO Energy Gaps and Molecular Orbital Theory Applications

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govedu.krd

For 1,3,4-thiadiazole derivatives, DFT calculations have been used to determine these energy gaps. dergipark.org.tr The negative energy values of both HOMO and LUMO orbitals indicate the stability of these molecules. researchgate.net The HOMO-LUMO gap can also provide insights into the electronic absorption properties of the molecule, as the energy required for an electronic transition is related to this gap. The electronic transition from the ground state to the excited state is often associated with a π to π* transition, involving the transfer of electrons from the HOMO to the LUMO. researchgate.net

Conceptual DFT Descriptors for Reactivity and Selectivity Prediction

Conceptual DFT provides a framework for quantifying the reactivity and selectivity of a molecule using various descriptors. These descriptors are derived from the changes in electron density and include parameters such as chemical potential, hardness, softness, and the Fukui function. These descriptors help in predicting how a molecule will behave in a chemical reaction.

For example, global reactivity descriptors can indicate whether a molecule is more likely to act as an electrophile or a nucleophile. A lower HOMO-LUMO energy gap is often associated with a "soft" molecule, which is generally more reactive. nih.gov Studies on related heterocyclic compounds have utilized these descriptors to predict their binding ability with biomolecules. nih.gov The analysis of these parameters provides a theoretical basis for understanding the chemical behavior of this compound and its analogs.

Vibrational Spectra Simulation and Comparison with Experimental Data

DFT calculations can also be used to simulate the vibrational spectra (e.g., Infrared and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimentally obtained spectra to validate the computational model and to aid in the assignment of vibrational modes to specific atomic motions within the molecule.

For analogs of this compound, such as 2-amino-5-phenyl-1,3,4-thiadiazole, DFT methods like B3LYP have been shown to be superior to other approaches, like the scaled Hartree-Fock method, for accurately predicting vibrational frequencies. nih.gov The agreement between theoretical and experimental vibrational data provides confidence in the accuracy of the calculated molecular structure and properties. dergipark.org.tr

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biomolecule. This method is instrumental in drug discovery and design.

Elucidation of Binding Modes with Biomolecular Targets (e.g., Enzymes, Receptors)

Molecular docking studies have been extensively used to investigate the binding of this compound analogs to various biological targets, including enzymes and receptors. These studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For instance, derivatives of 5-benzyl-1,3,4-thiadiazole have been docked with acetylcholinesterase, a key enzyme in the nervous system. researchgate.net These studies have shown that the nitrogen atom of the 1,3,4-thiadiazole ring can form hydrogen bonds with amino acid residues in the active site of the enzyme, such as His440. researchgate.net Similarly, other 1,3,4-thiadiazole derivatives have been docked with targets like dihydrofolate reductase (DHFR) and 14-α-sterol demethylase, revealing key binding interactions that contribute to their potential biological activity. nih.govnih.gov The insights gained from these docking studies are crucial for understanding the mechanism of action of these compounds and for designing more potent and selective analogs.

Prediction of Binding Affinities and Interaction Energies

Computational methods are pivotal in predicting the binding affinities and interaction energies of this compound and its analogs with various biological targets. These predictions are crucial for prioritizing compounds for synthesis and experimental testing. Molecular docking studies, for instance, are frequently employed to estimate the binding mode and affinity of these ligands within the active sites of proteins.

In a study on 5-benzyl-1,3,4-thiadiazole-2-carboxamide derivatives, which are structurally similar to the title compound, all-atom, explicit-solvent molecular dynamics (MD) simulations were performed. nih.gov Following the simulations, the molecular mechanics/generalized Born surface area (MM/GBSA) method was used to calculate the end-point binding free energies, which successfully predicted ligand affinities without significant loss of accuracy. nih.gov For other related thiadiazole hybrids, molecular docking has been used to identify binding forms and interaction energies with specific enzymes. For example, docking studies of benzimidazole-thiadiazole hybrids with the 14-α demethylase enzyme (CYP51) from Candida species helped identify the most active compounds based on the calculated interaction energy. acs.org Similarly, the binding interactions of a 5-benzyl-1,3,4-thiadiazole derivative with acetylcholinesterase (AChE) were elucidated through docking, revealing a key hydrogen bond interaction with a histidine residue (His440) in the catalytic active site. researchgate.net Further studies on benzimidazole-thiadiazole derivatives targeting Casein Kinase 2 (CK2) have also utilized molecular docking to determine binding energies, with potent compounds exhibiting values as low as -8.61 kcal/mol. nih.gov

These computational approaches provide valuable insights into the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of thiadiazole derivatives to their protein targets, thereby guiding the design of more potent molecules. researchgate.netrsc.org

Table 1: Predicted Binding Affinities and Interactions for 1,3,4-Thiadiazole Analogs This table is interactive and allows for sorting and filtering of data.

| Thiadiazole Analog | Biological Target | Computational Method | Key Finding | Source |

|---|---|---|---|---|

| 5-Benzyl-1,3,4-thiadiazole-2-carboxamide derivatives | Sirtuin 2 (SIRT2) | MD simulations, MM/GBSA | Successfully predicted binding poses and ligand affinities. | nih.gov |

| Benzimidazole-thiadiazole hybrids | 14-α demethylase (CYP51) | Molecular Docking | Identified compounds with the highest docking interaction energy. | acs.org |

| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | Acetylcholinesterase (AChE) | Molecular Docking | Interaction with His440 via a hydrogen bond. | researchgate.net |

| Benzimidazole-1,3,4-thiadiazole derivative (4c) | Casein Kinase 2 (CK2) | Molecular Docking | Calculated binding energy of -8.61 kcal/mol. | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | Dihydrofolate reductase (DHFR) | Molecular Docking | Total binding energy of -1.6 E (Kcal/mol). | dovepress.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the molecular structure of a series of compounds with a specific biological activity. sciepub.com This method is instrumental in understanding how the chemical properties of this compound and its analogs influence their therapeutic effects.

To predict the biological potency of 1,3,4-thiadiazole derivatives, various QSAR models have been developed. In one study focusing on the antidiabetic activity of 24 different 1,3,4-thiadiazole molecules, researchers developed robust predictive models using both Multiple Linear Regression (MLR) and Non-Multiple Linear Regression (NMLR) methods. sciepub.com The statistical quality of the MLR model was high, with a coefficient of determination (R²) of 0.931 and a cross-validation coefficient (Q²cv) of 0.931. sciepub.com The NMLR model showed even better statistical indicators, with an R² of 0.942 and a Q²cv of 0.942. sciepub.com

In a different study on 5-benzyl-4-thiazolinone derivatives, a related class of compounds, 2D-QSAR models were built using Genetic Function Approximation-Multi-Linear Regression (GFA-MLR) and subsequent Artificial Neural Network (GFA-ANN) analysis to predict anti-influenza activity. nih.gov The resulting models showed good predictive capability. nih.gov Furthermore, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), were also constructed. nih.gov QSAR models have also been successfully developed for other activities, such as the antileishmanial effects of (5-nitroheteroaryl-1,3,4-thiadiazole-2-yl) piperazinyl derivatives, using MLR, NMLR, and Artificial Neural Network (ANN) approaches, yielding predictive models with good external validation. researchgate.net These models are crucial for designing new, more potent compounds by predicting their activity before synthesis. researchgate.net

Table 2: QSAR Models for Predicting Biological Activity of 1,3,4-Thiadiazole Analogs This table is interactive and allows for sorting and filtering of data.

| Analog Series | Predicted Activity | QSAR Model Type | Statistical Indicators | Source |

|---|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | Antidiabetic (pIC₅₀) | Multiple Linear Regression (MLR) | R²= 0.931, Q²cv=0.931, F=202.657 | sciepub.com |

| 1,3,4-Thiadiazole derivatives | Antidiabetic (pIC₅₀) | Non-Multiple Linear Regression (NMLR) | R² =0.942, F=241.887, Q²cv= 0.942 | sciepub.com |

| 5-Benzyl-4-thiazolinone derivatives | Anti-influenza | 2D-QSAR (GFA-MLR) | R²train=0.8414, Q² = 0.7680 | nih.gov |

| 5-Benzyl-4-thiazolinone derivatives | Anti-influenza | 3D-QSAR (CoMSIA_EA) | R²train=0.880, Q² = 0.547 | nih.gov |

| (5-Nitroheteroaryl-1,3,4-thiadiazole-2-yl) piperazinyl derivatives | Antileishmanial | MLR, NMLR, ANN | R²test up to 0.850 | researchgate.net |

A primary outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be electronic, steric, hydrophobic, or topological in nature. For the antidiabetic activity of 1,3,4-thiadiazole derivatives, a QSAR study revealed that the bond angle α(S-C-N) is the most critical descriptor for predicting biological activity. sciepub.com Other quantum chemical descriptors, such as the dipole moment (µ(D)), the bond length l(C-N), and the standard entropy of formation (ΔfS⁰), also contributed to the predictive model. sciepub.com

In the QSAR analysis of 5-benzyl-4-thiazolinone derivatives, the most relevant descriptors found to predict inhibitory activities were MATS3i, SpMax5_Bhe, minsOH, and VE3_D. nih.gov Structure-activity relationship (SAR) studies on benzimidazole-thiadiazole hybrids have shown that the biological activity is greatly affected by the type of substituent on the molecule. acs.orgnih.gov For instance, the presence of electron-withdrawing groups, such as a methoxy (B1213986) (-OCH₃) group at the 4-position of a phenyl substituent or a chloro (-Cl) group, was found to enhance both antibacterial and antifungal activities. acs.org These findings are essential for guiding the targeted modification of lead compounds to improve their potency.

Table 3: Key Physicochemical Descriptors from QSAR/SAR Studies of 1,3,4-Thiadiazole Analogs This table is interactive and allows for sorting and filtering of data.

| Analog Series | Target Activity | Identified Key Descriptors | Source |

|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | Antidiabetic | Bond angle α(S-C-N) (priority), dipole moment, bond length l(C-N), standard entropy of formation. | sciepub.com |

| 5-Benzyl-4-thiazolinone derivatives | Anti-influenza | MATS3i, SpMax5_Bhe, minsOH, VE3_D. | nih.gov |

| Benzimidazole-thiadiazole hybrids | Antimicrobial | Electron-withdrawing groups (-OCH₃, -Cl) at specific positions enhance activity. | acs.org |

| Benzimidazole-thiadiazole hybrids | Kinase Inhibition | Substitution at the 2-position of benzimidazole (B57391) and 5-position of thiadiazole is critical. | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful lens to observe the time-dependent behavior of molecules, offering detailed insights into their flexibility, conformational changes, and interactions with their environment at an atomic level.

MD simulations in an explicit solvent environment, such as water, are used to explore the conformational landscape of a molecule. nih.gov These simulations can reveal the preferred shapes (conformations) the molecule adopts in solution, the flexibility of different parts of the molecule, and the transitions between different conformational states. While specific MD studies detailing the solution-phase dynamics of this compound are not widely published, the methodology is standard. For related thiadiazole derivatives, energy minimization and conformational searches are routinely performed prior to docking studies to identify low-energy conformations. nih.gov Crystal structure analysis of similar organic salts based on 1,3,4-thiadiazole derivatives provides solid-state conformational data, such as the planarity of substituent groups relative to the thiadiazole ring, which serves as a valuable starting point for solution-phase simulations. nih.gov For example, in one analog, an ethyl unit was found to be nearly in the same plane as the thiadiazole ring. nih.gov Such analyses, combined with MD simulations, help build a comprehensive picture of the molecule's dynamic behavior.

MD simulations are extensively used to validate the results of molecular docking and to study the stability of the ligand-protein complex over time. acs.orgscispace.com By simulating the complex for periods often up to 100 nanoseconds (ns), researchers can assess whether the predicted binding pose is stable or if the ligand dissociates or shifts to a different binding mode. acs.orgscispace.com

Several studies on 1,3,4-thiadiazole analogs have utilized this approach. For instance, 100 ns MD simulations were performed to test the stability of benzimidazole-thiadiazole hybrids when bound to the enzyme CYP51, confirming the stability of the docked poses. acs.org In another study, MD simulations of a 5-benzyl-1,3,4-thiadiazole-2-carboxamide derivative were used to evaluate the binding poses within the SIRT2 enzyme. nih.gov Similarly, the stability and interactions of a potent benzimidazole-thiadiazole derivative were assessed within the active site of Casein Kinase 2 (CK2) using MD simulations, providing a deeper understanding of the dynamic interactions that contribute to its inhibitory activity. nih.gov These simulations offer a dynamic view of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that maintain the complex's integrity.

Table 4: Application of Molecular Dynamics Simulations for 1,3,4-Thiadiazole Analogs This table is interactive and allows for sorting and filtering of data.

| Thiadiazole Analog | Biological Target | Simulation Duration | Purpose of Simulation | Source |

|---|---|---|---|---|

| 5-Benzyl-1,3,4-thiadiazole-2-carboxamide derivatives | Sirtuin 2 (SIRT2) | Not specified | Evaluate binding poses and ligand affinities. | nih.gov |

| Antifungal 1,3,4-thiadiazole derivatives | Sterol 14-demethylase | 100 ns | Validate theoretical docking studies. | scispace.com |

| Benzimidazole-thiadiazole hybrids (5c, 5f) | 14-α demethylase (CYP51) | 100 ns | Test the stability of the ligand-protein complex. | acs.org |

| Benzimidazole-1,3,4-thiadiazole derivative (4c) | Casein Kinase 2 (CK2) | Not specified | Assess stability and interactions within the active site. | nih.gov |

Pharmacophore Modeling and Virtual Screening of this compound and its Analogs

Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery that facilitate the identification of novel bioactive compounds. These methods are particularly relevant to the study of this compound and its analogs, which are recognized for their therapeutic potential.

Identification of Essential Structural Features for Biological Activity

Pharmacophore modeling identifies the key molecular features of a compound or a class of compounds that are essential for their interaction with a specific biological target. For derivatives of the 1,3,4-thiadiazole scaffold, these models are crucial for understanding their wide-ranging pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. researchgate.netdovepress.com

Studies on various 1,3,4-thiadiazole analogs have highlighted specific structural elements that contribute to their biological activity. For instance, in the context of VEGFR-2 inhibition, the 1,3,4-thiadiazole moiety has been identified as a key player in the binding and stability of the compounds. mdpi.com The nitrogen atoms of the thiadiazole can act as hydrogen bond acceptors, interacting with key amino acid residues in the active site of the receptor. mdpi.com

Furthermore, the substituents attached to the 1,3,4-thiadiazole core play a significant role in defining the compound's activity and selectivity. The benzyl (B1604629) group in this compound, for example, contributes to the hydrophobic interactions with the target protein. Modifications to this benzyl ring or the thiol group can modulate the biological activity.

A general pharmacophore model for bioactive 1,3,4-thiadiazole derivatives often includes:

A hydrogen bond acceptor feature associated with the nitrogen atoms of the thiadiazole ring.

A hydrophobic/aromatic feature corresponding to the substituted benzyl or other aryl groups.

Additional hydrogen bond donor or acceptor features depending on the specific substitutions on the thiadiazole ring.

The following table summarizes the essential pharmacophoric features identified for 1,3,4-thiadiazole derivatives targeting various biological entities.

| Feature | Role in Biological Activity | Reference |

| 1,3,4-Thiadiazole Ring | Core scaffold providing stability and favorable interactions. The nitrogen atoms often act as hydrogen bond acceptors. | mdpi.comnih.gov |

| Benzyl/Aryl Group | Contributes to hydrophobic and aromatic interactions with the target protein's binding pocket. | researchgate.net |

| Thiol/Substituted Thioether | Can participate in hydrogen bonding or metal chelation, influencing potency and selectivity. | nih.gov |

| Amine/Amide Linkers | Often provide additional hydrogen bonding opportunities and conformational flexibility. | nih.govnih.gov |

Application in Ligand-Based Drug Design

Ligand-based drug design utilizes the knowledge of molecules known to be active for a particular target to identify new compounds with similar properties. Pharmacophore models derived from active compounds like this compound and its analogs serve as three-dimensional search queries for screening large virtual compound libraries. mdpi.com

The process typically involves the following steps:

Pharmacophore Model Generation: A pharmacophore model is created based on the structural features of a set of known active compounds.

Virtual Screening: The generated pharmacophore model is used to screen large databases of chemical compounds (e.g., ZINC15) to identify molecules that match the defined pharmacophoric features. mdpi.com

Filtering and Docking: The initial hits from the virtual screening are further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and then subjected to molecular docking studies. Docking predicts the binding orientation and affinity of the compound within the active site of the target protein. dovepress.commdpi.com

Hit Optimization: The most promising candidates from docking studies can then be synthesized and biologically evaluated. The structural information from the docking poses can guide further chemical modifications to improve potency and selectivity.

This approach has been successfully applied to discover novel inhibitors for various targets using the 1,3,4-thiadiazole scaffold. For example, a ligand-based pharmacophore model was used to screen for potential VEGFR-2 inhibitors, leading to the identification of several promising hit compounds containing the 1,3,4-thiadiazole moiety. mdpi.com These studies demonstrate the utility of pharmacophore modeling and virtual screening in accelerating the discovery of new drug candidates based on the 1,3,4-thiadiazole framework. researchgate.netmdpi.com

The table below outlines the application of ligand-based drug design for 1,3,4-thiadiazole derivatives.

| Application Step | Description | Reference |

| Model Generation | A pharmacophore model is built from known active 1,3,4-thiadiazole derivatives, defining key features like H-bond acceptors and hydrophobic regions. | mdpi.com |

| Virtual Screening | The pharmacophore model is used as a 3D query to search compound databases for molecules with a similar arrangement of features. | mdpi.com |

| Hit Identification | Compounds that match the pharmacophore model are identified as potential new leads. | mdpi.com |

| In Silico Validation | The identified hits are often subjected to molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to prioritize candidates for synthesis. | dovepress.commdpi.com |

Mechanistic Investigations of Biological Activities of 5 Benzyl 1,3,4 Thiadiazole 2 Thiol Derivatives

Anticancer Mechanism Studies

Derivatives of 5-benzyl-1,3,4-thiadiazole-2-thiol have emerged as promising candidates in oncology, exhibiting their anticancer effects through multiple pathways. These compounds are known to interfere with key cellular processes that are fundamental to cancer cell proliferation and survival. bepls.com

Inhibition of Tyrosine Kinases (e.g., Abl, Src)

A primary mechanism by which these thiadiazole derivatives exert their anticancer effects is through the inhibition of tyrosine kinases. ijpsonline.com Tyrosine kinases are crucial enzymes in cellular signal transduction pathways that regulate cell growth, differentiation, and survival. brieflands.com In many cancers, these kinases are overactive, leading to uncontrolled cell proliferation.

Studies have shown that N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide derivatives are potential inhibitors of both Abl and Src tyrosine kinases. ijpsonline.com Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of these kinases, suggesting a competitive inhibition mechanism similar to that of established drugs like imatinib (B729) and dasatinib. ijpsonline.comijpsonline.com The inhibitory potency of these derivatives appears to be influenced by the nature and position of substituents on the benzyl (B1604629) ring. ijpsonline.com For instance, derivatives with electron-withdrawing groups like chlorine have shown significant cytotoxicity against breast cancer cell lines. ijpsonline.com

| Compound ID | Target Kinase | Finding |

| N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide derivatives | Abl, Src | Potential inhibitors with binding modes similar to imatinib and dasatinib. ijpsonline.com |

| Chlorine-containing derivatives | Not specified | High cytotoxicity against MCF-7 breast cancer cell line. ijpsonline.com |

Induction of Apoptosis Pathways

Beyond kinase inhibition, this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. bepls.com This is a critical mechanism for eliminating malignant cells. Research indicates that these compounds can trigger apoptotic pathways, leading to the self-destruction of cancer cells. nih.gov For example, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives have been identified as apoptosis inducers. nih.gov

Activation of Caspases and Modulation of BAX Proteins

The induction of apoptosis by these thiadiazole derivatives is often mediated by the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death. nih.gov Studies on N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have demonstrated their ability to act as caspase enzyme activators. nih.gov

Furthermore, some 1,3,4-thiadiazole (B1197879) derivatives have been observed to modulate the levels of BAX proteins, which are key regulators of apoptosis. A significant increase in the Bax/Bcl-2 ratio, a key indicator of apoptosis, has been noted in cancer cells treated with certain 5-aryl-1,3,4-thiadiazole derivatives, leading to the activation of caspase 9. nih.govmdpi.com

| Compound Class | Mechanism | Effect |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | Caspase activation | Induction of apoptosis. nih.gov |

| 5-Aryl-1,3,4-thiadiazole derivatives | Increased Bax/Bcl-2 ratio | Activation of caspase 9 and apoptosis. nih.govmdpi.com |

Targeting of Specific Kinases (e.g., VEGFR-2, BRAF)

In addition to broad-spectrum tyrosine kinase inhibition, specific derivatives have been designed to target particular kinases implicated in tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and BRAF. mdpi.com VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov

Researchers have synthesized benzothiazoles bearing a 1,3,4-thiadiazole moiety as dual inhibitors of VEGFR-2 and BRAF kinases. mdpi.comresearchgate.net One such compound, 4f, demonstrated potent inhibition of both enzymes, with IC50 values comparable to the established inhibitor sorafenib. mdpi.comnih.gov This dual inhibition is a promising strategy to overcome resistance and improve therapeutic outcomes. mdpi.com Molecular modeling has shown that these compounds can effectively bind to the active sites of both kinases. mdpi.comresearchgate.net

| Compound ID | Target Kinases | IC50 (VEGFR-2) | IC50 (BRAF) |

| Compound 4f | VEGFR-2, BRAF | 0.194 µM mdpi.comnih.gov | 0.071 µM mdpi.comnih.gov |

| Sorafenib (reference) | VEGFR-2, BRAF | Similar to Compound 4f mdpi.comnih.gov | Similar to Compound 4f mdpi.comnih.gov |

SIRT2 Enzyme Inhibition

Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins, has been identified as another target for 5-benzyl-1,3,4-thiadiazole-2-carboxamide derivatives. researchgate.netnih.gov SIRT2 is a deacetylase enzyme involved in various cellular processes, and its inhibition has been linked to anticancer effects.

A series of 5-benzyl-1,3,4-thiadiazole-2-carboxamide derivatives were synthesized and screened for their inhibitory activity against sirtuins. researchgate.net Compounds ST29 and ST30 were identified as potent and selective inhibitors of SIRT2, with IC50 values of 38.69 µM and 43.29 µM, respectively. nih.gov These findings suggest that SIRT2 inhibition is another avenue through which these thiadiazole derivatives can exert their anticancer properties. researchgate.net

| Compound ID | Target Enzyme | IC50 |

| ST29 | SIRT2 | 38.69 µM nih.gov |

| ST30 | SIRT2 | 43.29 µM nih.gov |

Antimicrobial Mechanism Studies

While the anticancer properties of this compound derivatives are extensively studied, their antimicrobial mechanisms are also an area of active research. These compounds have shown activity against a range of microorganisms, particularly Gram-positive bacteria. nih.govresearchgate.net

A study on N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives revealed that their antibacterial activity is significantly influenced by the structure of the benzyl unit and the nature of the sulfur linkage (thio or sulfonyl). nih.govscispace.com Some of these derivatives exhibited potency comparable or even superior to the reference drugs norfloxacin (B1679917) and ciprofloxacin (B1669076) against Staphylococcus aureus and Staphylococcus epidermidis. nih.govresearchgate.net The introduction of the 1,3,4-thiadiazole ring carrying a benzylthio group at the N-4 position of the piperazine (B1678402) ring appears to alter the antibacterial spectrum of the parent quinolones. scispace.com

Additionally, other synthesized 1,3,4-thiadiazole derivatives have been tested against various bacterial and fungal strains, showing different degrees of antimicrobial activity. researchgate.net The precise molecular mechanisms underlying these antimicrobial effects are still being elucidated but are likely to involve the disruption of essential cellular processes in the microorganisms.

Antidepressant Mechanism of Action

Neurochemical Pathways Affected

The neuroactivity of this compound derivatives is primarily linked to their influence on key neurotransmitter systems and related enzymes. One of the principal pathways affected is the GABAergic system. The anticonvulsant action of many 1,3,4-thiadiazole derivatives is attributed to their ability to enhance GABAergic transmission. frontiersin.org The mechanism involves preventing abnormal neuronal firing by facilitating the release of chloride ions through the GABA-A receptor pathway. frontiersin.org Some derivatives have been shown to act via two distinct mechanisms: modulation of the GABA system and interaction with voltage-gated ion channels. frontiersin.org

Another significant neurochemical interaction is the inhibition of acetylcholinesterase (AChE). dntb.gov.uaresearchgate.net AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in managing conditions like Alzheimer's disease. tbzmed.ac.ir Specific derivatives, such as 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine, have demonstrated notable AChE inhibition. researchgate.net Molecular docking studies suggest that this inhibition is achieved through interactions with the catalytic active site of the AChE enzyme. researchgate.net

Receptor and Transporter Interactions

The primary receptor interaction identified for 1,3,4-thiadiazole derivatives is with the GABA-A receptor complex. frontiersin.org Molecular docking studies have shown that these compounds can effectively bind to the benzodiazepine (B76468) (BZD) binding pocket of the GABA-A receptor. frontiersin.org New heterocyclic derivatives of GABA featuring a 2-imino-1,3,4-thiadiazole ring have been found to act as GABA-A antagonists. researchgate.net In molecular docking experiments with related oxadiazole derivatives, which share structural similarities, compounds showed significant interactions with residues at the benzodiazepine binding site on the GABA-A receptor, suggesting this as a key interaction site for anticonvulsant effects. nih.gov

Docking studies of AChE inhibitors from this class reveal specific interactions within the enzyme's active site. For instance, the nitrogen atoms of the 1,3,4-thiadiazole ring can form hydrogen bonds with amino acid residues like Tyrosine (Tyr121) in the active site, effectively blocking the enzyme's function. tbzmed.ac.ir In another study, a docking analysis of 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole with AChE showed that a nitrogen atom of the thiadiazole ring can interact with His440 via a hydrogen bond. researchgate.net

| Derivative | Target | Interaction Details | Finding |

| 2-imino-1,3,4-thiadiazole derivatives | GABA-A Receptor | Act as GABA-A antagonists. researchgate.net | Inhibit the action of GABA. researchgate.net |

| 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine | Acetylcholinesterase (AChE) | Interacts with the catalytic active site. researchgate.net | Moderate AChE inhibition (IC50 = 49.86 µM). researchgate.net |

| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | Acetylcholinesterase (AChE) | N atom of the thiadiazole ring forms a hydrogen bond with His440. researchgate.net | Moderate AChE inhibition (IC50 = 33.16 µM). dntb.gov.uaresearchgate.net |

| Benzamide derivatives with 1,3,4-thiadiazole nucleus | Acetylcholinesterase (AChE) | Nitrogen atoms of the thiadiazole ring form hydrogen bonds with Tyr121. tbzmed.ac.ir | Potent AChE inhibition, with some derivatives in the nanomolar range. tbzmed.ac.ir |

Antioxidant Activity Mechanisms

Derivatives of this compound exhibit antioxidant properties through various mechanisms, primarily centered on their ability to scavenge free radicals. The antioxidant potential is often evaluated using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, hydrogen peroxide scavenging, and reducing power assays. bohrium.com

The thiol (-SH) group at the 2-position and the toxophoric –N=C–S– moiety within the 1,3,4-thiadiazole ring are believed to be crucial for this biological activity. nih.gov These structural features enable the compounds to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). For instance, a study on the related compound 5-Benzyl-1,3,4-oxadiazole-2-thiol demonstrated significant DPPH free radical and hydrogen peroxide scavenging activity, comparable to standard antioxidants. bohrium.com The presence of the thiadiazole ring's strong aromaticity contributes to the molecule's stability and low toxicity, which is beneficial for its biological functions. nih.gov

| Assay Type | Finding for Related Thiadiazole/Oxadiazole Derivatives | Reference Compound |

| DPPH Radical Scavenging | Activity comparable to Vitamin C. bohrium.com | Vitamin C |

| Hydrogen Peroxide Scavenging | Activity comparable to Vitamin C. bohrium.com | Vitamin C |

| Reducing Power Assay | Activity was lower than that of Vitamin C. bohrium.com | Vitamin C |

Anti-inflammatory Action

The anti-inflammatory mechanisms of 1,3,4-thiadiazole derivatives are multifaceted. A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade responsible for converting arachidonic acid into prostaglandins. nih.govmdpi.com By selectively inhibiting COX-2, these compounds can reduce inflammation. nih.govresearchgate.net

Furthermore, some derivatives act as dual inhibitors, targeting both COX-2 and 15-lipoxygenase (15-LOX), another enzyme involved in the inflammatory pathway. nih.gov Certain 2-aminoacyl-1,3,4-thiadiazole derivatives have been shown to be potent inhibitors of prostaglandin (B15479496) E2 (PGE2) and leukotriene biosynthesis, which are critical mediators of inflammation. nih.gov

A more recently explored mechanism involves the inhibition of Sirtuin 2 (SIRT2). researchgate.netbohrium.com SIRT2 is a NAD+-dependent deacetylase that regulates multiple cellular processes, and it has been identified as a potential drug target for inflammation. nih.gov Specific 5-benzyl-1,3,4-thiadiazole-2-carboxamide derivatives have been identified as selective SIRT2 inhibitors, presenting a modern therapeutic strategy for targeting inflammation. researchgate.netbohrium.comnih.gov

| Mechanism | Target Enzyme/Pathway | Effect |

| Prostaglandin Synthesis Inhibition | Cyclooxygenase-2 (COX-2) | Reduces the production of inflammatory prostaglandins. nih.govresearchgate.net |

| Dual Inhibition | COX-2 and 15-Lipoxygenase (15-LOX) | Simultaneous inhibition of two key inflammatory enzymes. nih.gov |

| Leukotriene Pathway Inhibition | Leukotriene Biosynthesis | Interferes with the production of leukotrienes. nih.gov |

| Deacetylase Inhibition | Sirtuin 2 (SIRT2) | Modulates cellular processes linked to inflammation. nih.gov |

Anticonvulsant Activity

The anticonvulsant activity of 1,3,4-thiadiazole derivatives is well-documented and is a cornerstone of their therapeutic potential. nih.gov The primary mechanism is believed to be the enhancement of GABA-mediated inhibition. frontiersin.org These compounds interact with GABA-A receptors, preventing the excessive neuronal firing that characterizes seizures. frontiersin.org This action is attributed to a specific pharmacophoric pattern which includes a hydrogen bonding domain, a hydrophobic aryl ring, and an electron-donor group within the thiadiazole structure. frontiersin.org

The efficacy of these compounds is typically evaluated using standard preclinical models, such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. frontiersin.org For example, the derivative 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol showed significant protection in both MES (66.67% protection) and PTZ (80% protection) models, acting through both GABAergic and voltage-gated ion channel mechanisms. frontiersin.org The lipophilicity of the derivatives often correlates with their anticonvulsant potency. frontiersin.org

Coordination Chemistry of 5 Benzyl 1,3,4 Thiadiazole 2 Thiol As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5-Benzyl-1,3,4-thiadiazole-2-thiol involves the reaction of the ligand with various metal salts in a suitable solvent, often leading to the formation of stable coordination compounds. The characterization of these complexes is crucial to understanding their structure and properties.

Ligand Design and Denticity in Metal Coordination

The 1,3,4-thiadiazole (B1197879) ring is rich in potential donor atoms, including the two nitrogen atoms and the sulfur atom within the ring, as well as the exocyclic sulfur atom of the thiol group. mdpi.com The specific substitution at the C2 and C5 positions significantly influences the ligand's reactivity and coordination mode. mdpi.com The presence of the benzyl (B1604629) group at the 5-position can also affect the electronic properties and steric hindrance of the ligand.

The denticity of a ligand, which is the number of donor atoms that can bind to a central metal ion, is a key aspect of its coordination behavior. nih.gov Depending on the reaction conditions and the nature of the metal ion, 1,3,4-thiadiazole derivatives can act as monodentate, bidentate, or even tridentate ligands. nih.govmdpi.com For instance, in some complexes, the ligand coordinates through the nitrogen atom of the thiadiazole ring and the exocyclic thiol sulfur atom. jmchemsci.com In other cases, coordination might involve one or both nitrogen atoms of the heterocyclic ring. nih.govresearchgate.net The thione form of the thiol group (C=S) also presents a potential coordination site. The versatility in coordination modes is a hallmark of thiadiazole-derived ligands. jmchemsci.com

Spectroscopic (IR, UV-Vis, NMR) and Elemental Analysis of Complexes

Spectroscopic methods are indispensable for elucidating the structure of newly synthesized metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination sites of the ligand. The IR spectrum of the free ligand shows characteristic bands for C=N, C-S, and N-H (in the tautomeric amine form) stretching vibrations. nih.govnih.gov Upon complexation, shifts in the positions of these bands indicate the involvement of the respective functional groups in coordination with the metal ion. For example, a shift in the C=N stretching frequency suggests the coordination of a ring nitrogen atom. jmchemsci.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. nih.govnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Change upon Complexation | Reference |

| C=N Stretch | ~1600-1630 | Shift to lower or higher frequency | jmchemsci.com |

| N-H Stretch (Amine) | ~3100-3300 | Shift and/or broadening | jmchemsci.com |

| C-S Stretch | ~700-800 | Shift in frequency | nih.gov |

| M-N Stretch | - | Appearance of new band (~450-600) | nih.govnih.gov |

| M-S Stretch | - | Appearance of new band (~300-450) | nih.govnih.gov |

| This table presents generalized data for 1,3,4-thiadiazole derivatives. |

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra of the complexes provide insights into their geometry. The spectra typically show bands corresponding to intra-ligand transitions and d-d transitions of the metal ion. The position and intensity of the d-d transition bands can help in assigning the geometry of the complex, such as octahedral, tetrahedral, or square planar. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to confirm its coordination to the metal ion. In the ¹H NMR spectrum of a related compound, 5-(Benzylthio)-1,3,4-thiadiazol-2-amine, the aromatic protons of the benzyl group and the protons of the amine group show characteristic chemical shifts. nih.gov Upon complexation with a diamagnetic metal, shifts in the positions of these signals are expected due to changes in the electronic environment around the protons.

Elemental Analysis: Elemental analysis (C, H, N, S) is fundamental for determining the empirical formula of the synthesized complexes and for confirming the metal-to-ligand ratio. mdpi.com

Magnetic Susceptibility and Molar Conductance Measurements